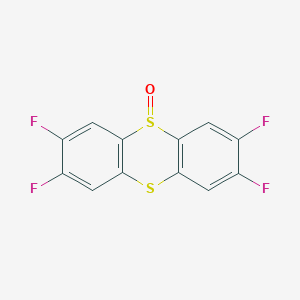

2,3,7,8-Tetrafluorothianthrene 5-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

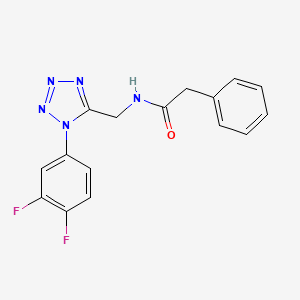

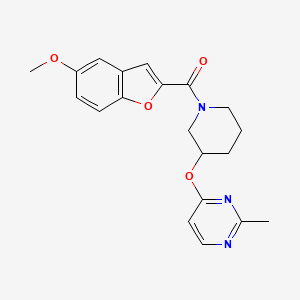

2,3,7,8-Tetrafluorothianthrene 5-oxide, also known as TFT S-oxide, is a fluorinated sulfoxide-based thianthrene reagent . It is used for late-stage C-H functionalization . The compound has a molecular formula of C12H4F4OS2 and a molecular weight of 304.28 .

Synthesis Analysis

The compound was developed by the Ritter Lab . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity and furnishes functionalized arenes .Molecular Structure Analysis

The empirical formula of 2,3,7,8-Tetrafluorothianthrene 5-oxide is C12H4F4OS2 . The molecular weight of the compound is 304.28 .Chemical Reactions Analysis

The compound is used for late-stage C-H functionalization . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity .Physical And Chemical Properties Analysis

2,3,7,8-Tetrafluorothianthrene 5-oxide appears as a colorless needle crystal or white solid powder . It has a melting point of 253-255 °C . The compound has a predicted density of 1.74±0.1 g/cm3 .Aplicaciones Científicas De Investigación

- Thianthrenation with TFT S-oxide proceeds with remarkable selectivity (>99%) and provides functionalized arenes. These functionalized arenes can act as synthetic linchpins for further transformations .

- Researchers can use these linchpins to construct complex molecules, such as pharmaceuticals, agrochemicals, and materials .

- By targeting specific C-H bonds, researchers can achieve precise modifications in complex molecules, reducing the need for protecting groups and minimizing waste .

- This selectivity allows researchers to tailor their synthetic strategies based on the electronic properties of the substrate .

Late-Stage C-H Functionalization

Synthetic Linchpins

Site-Selective Aromatic C-H Functionalization

Electron-Rich Arenes

Patent Information

Safety and Storage

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,3,7,8-Tetrafluorothianthrene 5-oxide (also known as TFT S-oxide) is the C-H bond in organic compounds . The C-H bond is a type of covalent bond between a carbon atom and a hydrogen atom. It plays a crucial role in the structure and function of many organic molecules.

Mode of Action

TFT S-oxide is a fluorinated sulfoxide-based thianthrene reagent that is used for late-stage C-H functionalization . This process involves the selective replacement of a hydrogen atom in a C-H bond with a functional group. TFT S-oxide interacts with its target by a process known as thianthrenation , which proceeds with >99% selectivity .

Biochemical Pathways

The biochemical pathway affected by TFT S-oxide is the C-H functionalization pathway . This pathway involves the selective modification of C-H bonds in organic molecules to introduce new functional groups. The downstream effects of this pathway include the synthesis of functionalized arenes, which serve as synthetic linchpins for further participation in diverse transformations .

Result of Action

The result of TFT S-oxide’s action is the functionalization of arenes . This process involves the introduction of new functional groups into aromatic compounds, thereby altering their chemical properties and potential applications. The functionalized arenes produced by TFT S-oxide serve as synthetic linchpins, enabling them to participate in a wide range of chemical transformations .

Action Environment

The action of TFT S-oxide can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere and at a temperature below -20°C . These conditions help to maintain the stability of the compound and ensure its efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action and the selectivity of the C-H functionalization process .

Propiedades

IUPAC Name |

2,3,7,8-tetrafluorothianthrene 5-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMYEBXFNFTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,7,8-Tetrafluorothianthrene 5-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)

![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)

![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)